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Compound of Interest

1-Bromo-3,5-
Compound Name:
bis(bromomethyl)benzene

cat. No.: B1275827

An In-depth Technical Guide to 1-Bromo-3,5-bis(bromomethyl)benzene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
spectroscopic properties of 1-Bromo-3,5-bis(bromomethyl)benzene. Due to the limited
availability of experimentally determined data in published literature for this specific compound,
this guide also includes predicted data based on analogous compounds to provide a
comprehensive profile for research and development purposes.

Chemical Identity and Physical Properties

1-Bromo-3,5-bis(bromomethyl)benzene is a trifunctional aromatic compound, making it a
valuable building block in organic synthesis, particularly for the construction of more complex
molecular architectures. Its reactivity is dominated by the two benzylic bromide functional
groups.

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 51760-23-7[1][2]

IUPAC Name 1-Bromo-3,5-bis(bromomethyl)benzene
Molecular Formula CsH7Br3[2]

Molecular Weight 342.86 g/mol

1,3-Bis(bromomethyl)-5-bromobenzene, 3,5-

Bis(bromomethyl)bromobenzene, 5-Bromo-1,3-

Synonyms
ynony bis(bromomethyl)benzene, a,a',5-Tribromo-m-
xylene
nChi INChl=1S/C8H7Br3/c9-4-6-1-7(5-10)3-8(11)2-
n
6/h1-3H,4-5H2
InChiKey FTILVLCWBYPFGX-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1CBr)Br)CBr

Table 2: Physical and Chemical Properties

Property Value Source

Physical Form Solid Commercial Suppliers
Melting Point Data not available -

Boiling Point Data not available -

Density Data not available -

Insoluble (7.5 x 1073 g/L at 25

Water Solubility . Experimental
o2l
Store in an inert atmosphere at ]
Storage Supplier Data
2-8 °CJ[3]

Synthesis and Purification
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The most direct synthetic route to 1-Bromo-3,5-bis(bromomethyl)benzene is the radical
bromination of the methyl groups of 1-bromo-3,5-dimethylbenzene. This reaction is typically
carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such
as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under reflux in a non-polar solvent.

Step 1: Electrophilic Aromatic Bromination Step 2: Radical Bromination
G-Bromo-3,5-dimethylbenzenej
NBS, AIBN
Brz, FeBrs CCla, Reflux

G-Bromo-3,5-dimethylbenzenej 1-Bromo-3,5-bis(bromomethyl)benzene

Click to download full resolution via product page

Synthetic pathway for 1-Bromo-3,5-bis(bromomethyl)benzene.

Experimental Protocol: Synthesis of 1-Bromo-3,5-
bis(bromomethyl)benzene

This protocol is adapted from established procedures for the bromination of similar substituted
xylenes.[4][5]

Materials:

1-Bromo-3,5-dimethylbenzene

N-Bromosuccinimide (NBS)

Azobisisobutyronitrile (AIBN)

Carbon tetrachloride (CCla), anhydrous

Dichloromethane
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Hexanes

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium sulfite solution

Brine

Anhydrous magnesium sulfate
Procedure:

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-
bromo-3,5-dimethylbenzene (1.0 eq.) in anhydrous carbon tetrachloride.

o Add N-Bromosuccinimide (2.2 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.

o Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 12-16 hours.
The reaction can be monitored by TLC or GC-MS for the disappearance of the starting
material.

 After the reaction is complete, cool the mixture to room temperature. The succinimide
byproduct will precipitate.

« Filter the mixture to remove the precipitated succinimide and wash the solid with a small
amount of cold carbon tetrachloride.

o Combine the filtrates and wash sequentially with saturated aqueous sodium sulfite solution,
saturated aqueous sodium bicarbonate solution, and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure to yield the crude product.

» Purify the crude product by recrystallization from a suitable solvent system, such as
dichloromethane/hexanes, to afford 1-Bromo-3,5-bis(bromomethyl)benzene as a solid.
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Crude Reaction Mixture

'

Filter to remove
precipitated succinimide

Wash filtrate with:
1. Na2SO0s (aq)
2. NaHCOs (aq)

3. Brine

Dry organic layer
(e.g., MgSO0a)

Concentrate under
reduced pressure

Recrystallize from
DCM/Hexanes

Pure Solid Product

Click to download full resolution via product page

General purification workflow for the synthesized product.

Spectroscopic and Chemical Properties

While experimental spectra for 1-Bromo-3,5-bis(bromomethyl)benzene are not readily
available in the literature, its spectroscopic characteristics can be reliably predicted based on

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1275827?utm_src=pdf-body-img
https://www.benchchem.com/product/b1275827?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

its structure and data from analogous compounds.[6]

Table 3: Predicted Spectroscopic Data

Technique Predicted Characteristics

8 ~7.4-7.5 ppm (s, 3H, Ar-H): The three
aromatic protons are chemically equivalent and
would appear as a singlet. 6 ~4.4-4.5 ppm (s,

'H NMR pp glet. 8- ppm (
4H, -CH2Br): The four benzylic protons of the
two equivalent bromomethyl groups would

appear as a sharp singlet.

0 ~140-142 ppm: Quaternary aromatic carbon
attached to the two bromomethyl groups. &
~130-132 ppm: Aromatic C-H carbons. & ~122-

124 ppm: Aromatic carbon attached to the

13C NMR

bromine atom. & ~31-33 ppm: Benzylic carbon

of the -CH2Br groups.

~3050-3100 cm~1: C-H stretching (aromatic).
~2950-3000 cm~1: C-H stretching (aliphatic).

IR Spectroscopy ~1580-1600 cm~1: C=C stretching (aromatic
ring). ~1200-1250 cm~1: C-H in-plane bending.
~600-700 cm~1: C-Br stretching.

Molecular lon (M*): A characteristic isotopic
cluster around m/z 340, 342, 344, 346 due to

Mass Spectrometry (EI) the presence of three bromine atoms. Major
Fragments: Loss of Br (M-79/81), loss of CH2Br
(M-93/95).

Chemical Reactivity

The chemical behavior of 1-Bromo-3,5-bis(bromomethyl)benzene is primarily dictated by the
two benzylic bromide groups. These groups are susceptible to nucleophilic substitution
reactions (typically Sn2), making the molecule a versatile bifunctional alkylating agent.
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e Nucleophilic Substitution: It can react with a wide range of nucleophiles (e.g., amines, thiols,
alcohols, cyanides) at the benzylic positions to form disubstituted products. This makes it an
excellent building block for creating larger, symmetrical molecules, linkers for polymers, or

macrocycles.

e Cross-Coupling Reactions: While less common for the benzylic bromides, the aryl bromide
can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck,
Sonogashira) to form C-C, C-N, or C-O bonds at the C-5 position of the benzene ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

